molecular formula C₂₅H₂₁Cl₂P B151049 (2-Chlorobenzyl)triphenylphosphonium Chloride CAS No. 18583-55-6

(2-Chlorobenzyl)triphenylphosphonium Chloride

Cat. No.: B151049
CAS No.: 18583-55-6
M. Wt: 423.3 g/mol
InChI Key: VRAAQIWOSHYDHE-UHFFFAOYSA-M
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Description

(2-Chlorobenzyl)triphenylphosphonium Chloride is a chemical compound with the molecular formula C25H21Cl2P. It is a phosphonium salt, which is often used in organic synthesis, particularly in the Wittig reaction to form alkenes. This compound is characterized by its white to almost white powder or crystalline appearance .

Properties

IUPAC Name

(2-chlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H21ClP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAAQIWOSHYDHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940005
Record name [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride
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Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18583-55-6
Record name 18583-55-6
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Record name [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride
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Record name (2-Chlorobenzyl)triphenylphosphonium Chloride
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Record name (2-Chlorobenzyl)triphenylphosphonium chloride
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Preparation Methods

Two-Stage Reaction System

This innovative method eliminates organic solvents by exploiting the immiscibility of benzyl chlorides and water.

Procedure :

  • Stage 1 : Heat water and excess 2-chlorobenzyl chloride (2–3× triphenylphosphine weight) to 80–85°C.

  • Stage 2 : Gradually add triphenylphosphine; exothermic reaction raises temperature to <110°C, controlled by water reflux.

  • Separate layers at 80–85°C: organic (unreacted chloride) and aqueous (product).

  • Filter aqueous phase through 0.2 μm PTFE membrane, then crystallize by cooling.

Optimized Conditions :

ParameterValue
Temperature80–85°C (Stage 1)
P:Chloride molar ratio1:3.14 (excess chloride)
Water volume4–5× triphenylphosphine
Yield98.6%
Purity99.2%

Advantages :

  • Eliminates volatile organic solvents.

  • Recycles unreacted 2-chlorobenzyl chloride.

Comparative Analysis of Methods

Efficiency and Environmental Impact

MethodSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Acetone RefluxAcetone65–702485–9098
Toluene RefluxToluene11012–1888–9297
Aqueous PhaseWater80–1101.5–298.699.2

The aqueous method outperforms traditional approaches in yield and purity while reducing solvent waste. However, organic solvents remain preferable for moisture-sensitive substrates.

Purification and Isolation Techniques

Silica Plug Filtration

Crude mixtures are passed through silica gel (~5 cm) eluted with diethyl ether to remove triphenylphosphine oxide byproducts. This step achieves >95% recovery of the phosphonium salt.

Membrane Crystallization

The patent method employs PTFE membrane filtration (0.2 μm) at 80–85°C to exclude particulate impurities, followed by cooling crystallization to obtain micellar crystals.

Vacuum Drying

Final products are dried at 95–105°C under vacuum (0.1 mbar), reducing residual solvent content to <0.1%.

Scalability and Industrial Adaptations

The aqueous phase method has been scaled to 1000 L reactors, producing 145.59 kg per batch with consistent purity. Key industrial considerations:

  • Stirring : 80–120 rpm ensures efficient heat/mass transfer.

  • Recycling : 98% of unreacted 2-chlorobenzyl chloride is recovered via phase separation.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobenzyl)triphenylphosphonium Chloride primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Common Reagents and Conditions

    Reagents: Sodium hydride, potassium tert-butoxide, carbonyl compounds (aldehydes or ketones).

    Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Major Products

The major products formed from the reactions involving this compound are alkenes. The specific structure of the alkene depends on the carbonyl compound used in the Wittig reaction .

Scientific Research Applications

Organic Synthesis

Wittig Reactions
One of the primary applications of (2-Chlorobenzyl)triphenylphosphonium chloride is in Wittig reactions, where it serves as a phosphonium ylide precursor. This compound reacts with aldehydes or ketones to form alkenes, a crucial transformation in organic synthesis. The mechanism involves the formation of a phosphonium ylide that subsequently undergoes a [2+2] cycloaddition with the carbonyl compound, leading to the desired alkene and triphenylphosphine oxide as a byproduct.

Table 1: Key Reactions Involving this compound

Reaction TypeReactantsProductsYield (%)
Wittig ReactionThis compound + Aldehyde/KetoneAlkene + Ph3PO70-90
Nucleophilic SubstitutionThis compound + NucleophileSubstituted ProductVaries
OxidationBenzyl Halide + Oxidizing AgentCarbonyl CompoundHigh

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly as an antimicrobial agent and in antiplatelet therapy. Research indicates that linking triphenylphosphonium cations to bioactive molecules can enhance their therapeutic effects by targeting mitochondrial functions .

Case Study: Antiplatelet Activity

A study demonstrated that compounds incorporating triphenylphosphonium cations exhibited improved antiplatelet effects by modulating mitochondrial function. This was achieved through uncoupling oxidative phosphorylation (OXPHOS), leading to increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential, which are crucial for platelet activation processes .

Industrial Applications

In industrial settings, this compound is used for producing various chemical intermediates and fine chemicals. Its ability to facilitate phosphonium group transfers makes it an essential reagent in synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of (2-Chlorobenzyl)triphenylphosphonium Chloride in the Wittig reaction involves the formation of a phosphonium ylide. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Chlorobenzyl)triphenylphosphonium Chloride lies in its specific reactivity and the position of the chlorine atom, which can influence the steric and electronic properties of the compound. This can affect the outcome of reactions, making it a valuable reagent in specific synthetic applications .

Biological Activity

(2-Chlorobenzyl)triphenylphosphonium chloride, a compound featuring a triphenylphosphonium (TPP) moiety, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and mitochondrial targeting. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy in inhibiting cancer cell growth, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22_{22}H22_{22}ClP
  • Molecular Weight : 423.32 g/mol
  • CAS Number : 1530-39-8

The presence of the triphenylphosphonium group is significant for its biological activity, as it facilitates mitochondrial accumulation due to its lipophilicity.

This compound operates primarily by targeting mitochondria within cells. The TPP moiety enhances the compound's ability to penetrate mitochondrial membranes, leading to several downstream effects:

  • Mitochondrial Membrane Depolarization : The compound induces rapid depolarization of the mitochondrial membrane potential, which is critical for ATP synthesis and overall cellular energy metabolism.
  • Cytochrome c Release : It promotes the release of cytochrome c from mitochondria into the cytosol, triggering apoptotic pathways.
  • Cell Cycle Arrest : The compound has been shown to cause G1/S phase arrest in cancer cells, preventing proliferation.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Inhibition of Cancer Cell Growth : Medium-scale screening identified that this compound can inhibit growth in several human cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) with IC50 values often below 10 µM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
HST-116 (Colon)<10Mitochondrial dysfunction, apoptosis
A375 (Melanoma)<10Cell cycle arrest, cytochrome c release
PC-3 (Prostate)<10Mitochondrial membrane depolarization
T-47D (Breast)<10Induction of autophagy and apoptosis

Structure-Activity Relationship (SAR)

The biological activity of TPP derivatives is heavily influenced by their structural characteristics. Studies indicate that:

  • Hydrophobicity : Compounds with longer alkyl chains exhibit enhanced mitochondrial accumulation and cytotoxicity. For example, increasing the length of aliphatic chains in TPP derivatives correlates with increased oxidative stress and disruption of mitochondrial metabolism .
  • Functional Groups : The introduction of various functional groups can modulate the potency and selectivity towards cancer cells versus non-malignant cells. For instance, modifications that increase hydrophobicity generally improve selective cytotoxicity against malignant cells while sparing normal cells.

Case Studies

Several case studies have highlighted the efficacy of TPP compounds in preclinical models:

  • In one study, a series of TPP conjugates were tested for their ability to induce cell death in melanoma cells. The results indicated that compounds with a specific hydrophobic linker exhibited significantly higher cytotoxicity compared to their less hydrophobic counterparts .
  • Another investigation focused on the use of TPP derivatives as carriers for other therapeutic agents, demonstrating enhanced delivery and effectiveness in targeting tumor mitochondria .

Q & A

Q. What is the optimal methodology for synthesizing (2-chlorobenzyl)triphenylphosphonium chloride?

The compound is synthesized via nucleophilic substitution between 2-chlorobenzyl chloride and triphenylphosphine (PPh₃). A typical procedure involves:

  • Dissolving equimolar amounts of 2-chlorobenzyl chloride and PPh₃ in a polar aprotic solvent (e.g., acetonitrile) under reflux for 4–6 hours.
  • Isolating the product by solvent evaporation, followed by recrystallization from ethanol or isopropanol to achieve high purity (>95%) .
    Key parameters :
ParameterValue
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time4–6 hours
Yield60–75%

Q. How does this compound function as a Wittig reagent?

This reagent facilitates alkene formation via the Wittig reaction. The 2-chlorobenzyl group stabilizes the ylide intermediate, enhancing reactivity toward carbonyl compounds. Methodological steps :

Generate the ylide by deprotonating the phosphonium salt with a strong base (e.g., NaH, KOtBu).

React the ylide with aldehydes/ketones in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

Isolate the alkene via aqueous workup and column chromatography .

Q. What purification techniques are recommended for this compound?

  • Recrystallization : Use ethanol or isopropanol to remove unreacted PPh₃ or 2-chlorobenzyl chloride.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) for high-purity isolation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorobenzyl group influence reaction selectivity?

The chlorine atom at the ortho position introduces steric hindrance and electron-withdrawing effects, which:

  • Reduce side reactions with bulky carbonyl substrates.
  • Enhance regioselectivity in conjugated systems (e.g., α,β-unsaturated ketones).
    Experimental validation : Compare reaction outcomes with analogous reagents (e.g., benzyltriphenylphosphonium chloride) using NMR and HPLC to quantify selectivity .

Q. What are the decomposition pathways under thermal stress, and how can they be mitigated?

Under heating (>200°C), the compound decomposes into:

  • Hydrogen chloride (HCl) gas.
  • Phosphorus oxides (e.g., P₄O₁₀).
  • Chlorinated aromatic byproducts.
    Mitigation strategies :
  • Conduct reactions under inert atmospheres (N₂/Ar).
  • Use scavengers (e.g., molecular sieves) to trap HCl .

Q. How can contradictory results in ylide formation be resolved?

Some studies report failed ylide generation due to:

  • Inadequate base strength : Use stronger bases (e.g., LDA) instead of NaOMe.
  • Solvent polarity : Switch to DMF or DMSO to stabilize the ylide intermediate.
    Troubleshooting workflow :

Confirm base compatibility via titration.

Monitor reaction progress using ³¹P NMR to detect ylide signals at δ 15–20 ppm .

Q. What analytical methods are most effective for characterizing this compound?

TechniqueApplication
¹H/¹³C NMRConfirm benzyl and triphenyl group integration.
³¹P NMRVerify phosphonium salt integrity (δ 20–25 ppm).
FT-IRIdentify P–C stretching (~1,100 cm⁻¹) and C–Cl bonds (~700 cm⁻¹).
X-ray CrystallographyResolve steric effects of the 2-chloro substituent .

Q. How does this reagent compare to other Wittig reagents in complex syntheses?

Advantages :

  • Higher thermal stability than aliphatic phosphonium salts.
  • Broader substrate scope compared to 4-substituted analogs.
    Limitations :
  • Lower reactivity toward sterically hindered ketones.
    Case study : In prostaglandin synthesis, this reagent outperformed 4-methylbenzyl analogs in E/Z selectivity (85:15 vs. 70:30) .

Safety and Stability

Q. What precautions are required for handling and storage?

  • Storage : Keep in airtight containers at room temperature, protected from moisture (hygroscopic).
  • Handling : Use in a fume hood with PPE (gloves, goggles) to avoid inhalation/contact.
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive reactions .

Q. How can hazardous byproducts be safely neutralized?

  • HCl gas : Neutralize with 5% NaOH solution.
  • Phosphorus oxides : Treat with wet sand or chemical absorbents.
  • Chlorinated aromatics : Incinerate in a certified hazardous waste facility .

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